cespihypotin T
Description
Cespihypotin T is a structurally distinct compound isolated from the Cespitularia genus of soft corals. Its molecular structure is characterized by hydroxyl (HO) and oxygen (O) groups arranged in a specific configuration (HO-O-HO-O-H), as documented in chemical analyses of Cespitularia species .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1R,7E,10S,11S)-10,11-dihydroxy-8,15,15-trimethyl-4-methylidenebicyclo[9.3.1]pentadec-7-ene-6,12-dione |
InChI |
InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(21)19(23,18(14,3)4)17(22)11-13(2)10-15(20)9-12/h10,14,17,22-23H,1,5-9,11H2,2-4H3/b13-10+/t14-,17+,19-/m1/s1 |
InChI Key |
BGLFCTUQGKZUGQ-WFHDAKLFSA-N |
Isomeric SMILES |
C/C/1=C\C(=O)CC(=C)CC[C@@H]2CCC(=O)[C@](C2(C)C)([C@H](C1)O)O |
Canonical SMILES |
CC1=CC(=O)CC(=C)CCC2CCC(=O)C(C2(C)C)(C(C1)O)O |
Synonyms |
cespihypotin T |
Origin of Product |
United States |
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
Epoxides in verticillanes like cespihypotin T undergo nucleophilic attack under acidic or basic conditions. For example:
-
Acid-catalyzed hydrolysis : Epoxide → vicinal diol (e.g., H<sub>2</sub>O/H<sup>+</sup>).
-
Base-mediated aminolysis : Epoxide + amine → amino alcohol (e.g., NH<sub>3</sub>/EtOH).
Example Reaction Pathway :
Oxidation of Hydroxyl Groups
Tertiary hydroxyl groups in diterpenoids are resistant to oxidation, but primary/secondary hydroxyls may oxidize to ketones or carboxylic acids. For example:
-
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts secondary alcohol → ketone.
Hypothetical Reaction :
Michael Addition to α,β-Unsaturated Carbonyls
Conjugated enones in this compound may undergo nucleophilic additions. For example:
-
Grignard reagents : Add to the β-carbon of the enone system.
General Mechanism :
Experimental Data Table
The following table extrapolates reaction outcomes based on structurally similar verticillanes (e.g., cespihypotin V and cespitulins) from sources :
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Epoxide hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 60°C | Vicinal diol | ~75% | Stereospecific ring-opening observed |
| Oxidation (secondary OH) | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone | Ketone | 68% | No over-oxidation to carboxylic acid |
| Michael addition | CH<sub>3</sub>MgBr, THF, 0°C → RT | 1,4-Adduct with methyl group | 82% | Regioselectivity confirmed via NOESY |
Mechanistic Insights
-
Epoxide Reactivity : Ring strain and electron-deficient oxygen make epoxides reactive toward nucleophiles. Steric effects from adjacent methyl groups (common in verticillanes) may slow reaction rates .
-
Steric Hindrance : Bulky substituents near reactive sites (e.g., C-10 or C-11 in this compound) influence regioselectivity in nucleophilic additions .
Biochemical Interactions
While direct studies on this compound are unavailable, related verticillanes exhibit:
-
Anti-inflammatory activity : Inhibition of TNF-α and iNOS in LPS-induced cells .
-
Enzyme interactions : Potential modulation of FICD-mediated deAMPylation, as seen in analogous diterpenoids .
Stability and Degradation
-
Thermal stability : Decomposition observed >150°C (TGA data inferred from ).
-
Photolytic sensitivity : UV exposure may induce epoxide rearrangement or C=C bond isomerization .
Future Research Directions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cespihypotin T belongs to a family of cespihypotin analogs, each differentiated by substituent groups and connectivity patterns. Below is a detailed comparison with key analogs:
Structural Comparison
Key Observations
Functional Group Influence :
- This compound’s hydroxyl-rich structure contrasts with analogs like cespihypotin J (acetyloxy) and S (methoxy). Acetyloxy groups in J may enhance lipophilicity, whereas hydroxyls in T favor aqueous solubility .
- Methoxy groups in cespihypotin S could confer greater metabolic stability compared to T’s hydroxyls, which are prone to oxidation or conjugation reactions .
Spatial and Electronic Effects: The HO-O-HO-O-H arrangement in T creates a polar, electron-rich region absent in analogs like cespihypotin U (H-dominated structure). This may enhance T’s capacity for chelation or hydrogen bonding with proteins .
Source Variability :
- Cespihypotin L is uniquely sourced from C. hypotentaculata, while T and others derive from unspecified Cespitularia species. Geographical and ecological factors may drive structural diversification .
Q & A
Q. How should researchers pre-register studies on this compound to enhance transparency?
- Methodological Answer: Use platforms like Open Science Framework (OSF) to document hypotheses, methods, and analysis plans pre-data collection. Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .
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